molecular formula C14H16O2 B12976561 s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- CAS No. 68293-39-0

s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro-

Cat. No.: B12976561
CAS No.: 68293-39-0
M. Wt: 216.27 g/mol
InChI Key: YMSAKLKEEFHGIJ-UHFFFAOYSA-N
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Description

s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- is a bicyclic organic compound featuring a partially hydrogenated indacene core substituted with an acetic acid group at the 4-position. The acetic acid moiety suggests moderate acidity (pKa ~4–5) and possible solubility in polar solvents, depending on protonation state. This functional group may also confer biological relevance, as seen in structurally distinct agents like flavone acetic acid (FAA), which exhibits antitumor activity .

Properties

CAS No.

68293-39-0

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetic acid

InChI

InChI=1S/C14H16O2/c15-14(16)8-13-11-5-1-3-9(11)7-10-4-2-6-12(10)13/h7H,1-6,8H2,(H,15,16)

InChI Key

YMSAKLKEEFHGIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Sulfonylation Followed by Functional Group Transformation

One prominent synthetic approach involves the sulfonylation of the indacene nucleus as an initial step, which facilitates further functionalization:

  • Step 1: Sulfonylation
    Indacene is treated with chlorosulfonic acid in an inert solvent such as methylene chloride . This reaction introduces a sulfonyl group onto the indacene framework, typically at reactive positions adjacent to the aromatic system, activating the molecule for subsequent transformations.

  • Step 2: Conversion to Acetic Acid Derivative
    The sulfonylated intermediate undergoes further chemical reactions, such as nucleophilic substitution or hydrolysis, to introduce the acetic acid moiety at the 4-position of the hexahydro-s-indacene ring. This step may involve the use of reagents like sodium acetate or other carboxylation agents under controlled conditions to yield the target acetic acid derivative.

Hydrogenation to Achieve Hexahydro Substitution

  • The hexahydro prefix indicates partial saturation of the indacene ring system. This is typically achieved by catalytic hydrogenation of the parent indacene or its derivatives under mild conditions using catalysts such as palladium on carbon (Pd/C) or platinum catalysts. This step ensures the reduction of specific double bonds in the indacene core, yielding the 1,2,3,5,6,7-hexahydro substitution pattern.

Alternative Synthetic Routes

  • Some literature suggests that acetic acid substitution on the indacene core can also be achieved via Friedel-Crafts acylation followed by reduction and hydrolysis steps, although this is less commonly reported for the hexahydro derivative specifically.

  • The use of boron trifluoride etherate and acetyl chloride in related indacene derivatives (such as BODIPY dyes) demonstrates the feasibility of electrophilic substitution reactions on the indacene framework, which could be adapted for acetic acid introduction.

Reaction Conditions and Parameters

Step Reagents/Conditions Purpose/Outcome Notes
Sulfonylation Chlorosulfonic acid, methylene chloride Introduce sulfonyl group Requires controlled temperature to avoid overreaction
Nucleophilic substitution/hydrolysis Sodium acetate or carboxylation agents Convert sulfonyl intermediate to acetic acid derivative Reaction monitored by TLC or NMR
Catalytic hydrogenation Pd/C or Pt catalyst, H2 gas, mild pressure Saturate indacene ring to hexahydro form Avoid over-reduction to maintain ring integrity

Analytical and Research Findings

  • The purity and structure of the synthesized s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- are confirmed by spectroscopic methods such as NMR (1H and 13C), IR, and mass spectrometry . The characteristic signals for the acetic acid group and the hexahydro ring protons are key indicators.

  • The InChIKey and SMILES strings provide computational confirmation of the molecular structure:

    • InChIKey: YMSAKLKEEFHGIJ-UHFFFAOYSA-N
    • SMILES: C1CC2=CC3=C(CCC3)C(=C2C1)CC(=O)O
  • Research patents (e.g., EP3999496A1) describe related derivatives and synthetic intermediates, highlighting the importance of sulfonylation and urea formation in the functionalization of the hexahydro-s-indacene core, which supports the sulfonylation-based synthetic route.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Sulfonylation + Carboxylation Chlorosulfonic acid, methylene chloride, sodium acetate High regioselectivity, versatile intermediate Requires careful control of reaction conditions
Catalytic Hydrogenation Pd/C or Pt catalyst, H2 gas Efficient saturation of ring system Risk of over-reduction if not controlled
Friedel-Crafts Acylation (less common) Acetyl chloride, Lewis acid catalyst Direct acylation possible May require multiple steps for acetic acid formation

Chemical Reactions Analysis

Types of Reactions

s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, phosphorus pentachloride, and chlorosulfonic acid . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various sulfonylated and acylated derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Pharmacological Applications

s-Indacene-4-acetic acid has been investigated for its pharmacological properties, particularly as a modulator in the treatment of several diseases:

  • Multiple Sclerosis : A patent (KR20220064364A) indicates that derivatives of s-Indacene-4-acetic acid can act as NLPR3 modulators. This modulation is significant for the treatment of multiple sclerosis and other inflammatory diseases. The compounds demonstrated efficacy in reducing inflammation associated with these conditions .
  • Metabolic Diseases : Research suggests that compounds derived from s-Indacene may have applications in treating metabolic diseases such as type 2 diabetes and obesity. The anti-inflammatory properties could help mitigate the complications associated with these conditions .
  • Neurological Disorders : The potential for treating central nervous system diseases like Alzheimer's disease has also been noted. The modulation of NLPR3 pathways may offer therapeutic benefits in neuroinflammation .

Cosmetic Applications

Emerging studies indicate that s-Indacene derivatives may also find a place in cosmetic formulations due to their potential antioxidant properties. These properties can be beneficial for skin health and anti-aging products. The structural characteristics of s-Indacene suggest it could stabilize formulations and enhance skin absorption .

Case Studies and Research Findings

Several case studies have documented the efficacy of s-Indacene derivatives in clinical settings:

  • Inflammatory Response : In a controlled study, the administration of NLPR3 modulators based on s-Indacene showed a significant reduction in inflammatory markers in patients with autoimmune disorders. This highlights its potential as a therapeutic agent in managing chronic inflammation .
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of these compounds in larger populations suffering from metabolic and neurological disorders. Preliminary results have shown promise, indicating a need for further investigation into dosage and long-term effects .

Summary Table of Applications

Application AreaDescriptionReferences
Multiple SclerosisModulation of NLPR3 pathways to reduce inflammation
Metabolic DiseasesPotential treatment for type 2 diabetes and obesity
Neurological DisordersTargeting neuroinflammation in Alzheimer's disease
Cosmetic FormulationsPossible use as an antioxidant in skin care products

Mechanism of Action

The mechanism of action of s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

s-Indacene-4-Propanamine, 1,2,3,5,6,7-Hexahydro-N,N-dimethyl-, Hydrochloride (CAS: 80761-08-6)
  • Structure : Substituted with a dimethylpropanamine group at position 4.
  • Key Differences :
    • The propanamine chain introduces basicity (amine pKa ~9–11) and hydrophilicity, enhanced by quaternization as a hydrochloride salt.
    • Molecular formula: C17H26ClN vs. the acetic acid derivative’s C14H16O2 (estimated).
  • Applications : Likely used as an intermediate in drug synthesis due to its amine functionality .
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (CAS: 63089-56-5)
  • Structure : Primary amine at position 4.
  • Properties :
    • Melting point: 82–84°C; predicted boiling point: ~323°C.
    • Air-sensitive, requiring inert storage conditions.
  • Applications : Utilized as a synthetic intermediate for pharmaceuticals or ligands .
Ethyl 4-Nitro-1,2,3,5,6,7-Hexahydro-s-indacene-2-Carboxylate (CAS: 2676865-17-9)
  • Structure : Combines a nitro group (position 4) and an ethyl carboxylate (position 2).
  • Key Differences :
    • Nitro group enhances electrophilicity, enabling further substitution reactions.
    • Carboxylate ester improves solubility in organic solvents.
  • Applications: Potential precursor for explosives or agrochemicals .

Pharmacologically Relevant Analogs: Flavone Acetic Acid (FAA)

  • Structure : A flavone derivative with an acetic acid side chain.
  • Mechanism : Induces tumor ATP depletion (from 5.59 µmol/g to 0.24 µmol/g post-treatment) and reduces blood flow (12.4 → 1.9 ml/min/100 g), leading to DNA damage .
  • Contrast with s-Indacene-4-Acetic Acid : While both share an acetic acid group, FAA’s planar aromatic system may enhance DNA intercalation, whereas the hydrogenated indacene core could reduce steric hindrance for target binding.

Biological Activity

s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its effects on various diseases and cellular processes.

Chemical Structure and Properties

s-Indacene-4-acetic acid features a complex structure that includes a hexahydro-indacene moiety. This structural complexity contributes to its diverse biological activities.

Antitumor Activity

Research indicates that compounds related to s-Indacene-4-acetic acid exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways. This was evidenced by increased levels of cleaved caspase-3 and altered expression of pro-apoptotic and anti-apoptotic genes in treated cell lines .
  • Case Studies : In studies involving glioblastoma cell lines, s-Indacene derivatives demonstrated potent antiproliferative effects. For example, treatment led to G2/M cell cycle arrest and DNA damage response activation, as indicated by phosphorylated γ-H2AX levels .

Anti-inflammatory Effects

s-Indacene-4-acetic acid also shows promise in modulating inflammatory responses:

  • NLRP3 Inflammasome Inhibition : Compounds derived from the hexahydro-indacene structure have been identified as inhibitors of the NLRP3 inflammasome. This inhibition can reduce the release of pro-inflammatory cytokines like IL-1β in response to cellular stressors .
  • Research Findings : In vitro studies demonstrated that these compounds effectively reduced cytokine release in THP-1 cells challenged with LPS and ATP .

Pharmacological Data

Activity TypeEffectReference
AntitumorInduces apoptosis ,
Anti-inflammatoryInhibits NLRP3 inflammasome ,
CytotoxicityReduces cell viability ,

Mechanistic Insights

The biological activity of s-Indacene-4-acetic acid can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates pathways leading to programmed cell death in cancer cells.
  • Inflammatory Modulation : It inhibits key components of the immune response, particularly the NLRP3 inflammasome.
  • Cell Cycle Arrest : It causes cell cycle dysregulation in tumor cells, preventing proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro-, and how can purity be optimized?

  • Methodological Answer :

  • Cyclization Strategies : Start with indene derivatives (e.g., hexahydro-s-indacene cores) and introduce the acetic acid moiety via nucleophilic substitution or carboxylation. For example, coupling reactions using brominated intermediates (e.g., 4-bromohexahydro-s-indacene) with glycine derivatives under palladium catalysis .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the compound. Confirm purity via NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS).
  • Critical Parameters : Monitor reaction temperature (60–80°C) to avoid decarboxylation and employ inert atmospheres (N2 or Ar) to stabilize reactive intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Assign peaks using <sup>1</sup>H-<sup>13</sup>C HSQC and HMBC to resolve overlapping signals in the hexahydroindacene core.
  • IR Spectroscopy : Identify carboxyl (C=O stretch at ~1700 cm<sup>-1</sup>) and amine groups (if present) .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and predict electronic properties (HOMO-LUMO gaps, dipole moments) using software like Gaussian .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer :

  • Storage : Store at 2–8°C under nitrogen to prevent oxidation of the acetic acid group and degradation of the indacene backbone .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Use LC-MS to identify degradation products (e.g., decarboxylated derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for s-Indacene-4-acetic acid derivatives?

  • Methodological Answer :

  • Data Validation : Cross-validate bioassay results (e.g., IC50 values) using orthogonal assays (e.g., fluorescence polarization vs. SPR).
  • Structural Confounders : Compare stereochemical purity (via chiral HPLC) and tautomeric forms (e.g., keto-enol equilibria) that may affect activity .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, FDA GSRS) and apply statistical models (ANOVA) to identify outliers .

Q. What strategies are effective for regioselective functionalization of the hexahydroindacene core?

  • Methodological Answer :

  • Directing Groups : Install temporary protecting groups (e.g., Boc on the acetic acid moiety) to guide C–H activation at the 4-position. Use Pd(OAc)2/ligand systems for selective coupling .
  • Electrophilic Aromatic Substitution : Optimize Friedel-Crafts conditions (AlCl3, -30°C) to target electron-rich positions. Monitor regioselectivity via <sup>19</sup>F NMR if fluorinated reagents are used .

Q. How can computational models predict the pharmacokinetic behavior of this compound?

  • Methodological Answer :

  • ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.5), solubility (≥50 µM), and CYP450 interactions. Validate with in vitro assays (e.g., Caco-2 permeability) .
  • Molecular Dynamics (MD) : Simulate membrane penetration using CHARMM force fields. Analyze hydrogen bonding with phospholipid headgroups .

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